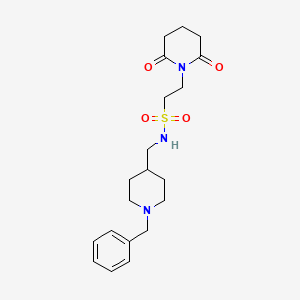

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c24-19-7-4-8-20(25)23(19)13-14-28(26,27)21-15-17-9-11-22(12-10-17)16-18-5-2-1-3-6-18/h1-3,5-6,17,21H,4,7-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJHXQDMIINLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidin-4-ylmethanamine

Procedure :

- Starting material : Piperidin-4-ylmethanamine (10 mmol) is dissolved in dry dichloromethane (DCM, 50 mL).

- Benzylation : Benzyl bromide (12 mmol) and triethylamine (15 mmol) are added dropwise under nitrogen at 0°C. The mixture is stirred for 12 hours at room temperature.

- Workup : The reaction is quenched with water (50 mL), and the organic layer is separated, washed with brine, and dried over MgSO₄.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields (1-benzylpiperidin-4-yl)methanamine as a colorless oil (82% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 3.52 (s, 2H, N–CH₂–Ph), 2.85–2.70 (m, 2H, piperidine-H), 2.45–2.30 (m, 2H, CH₂–NH₂), 1.90–1.60 (m, 5H, piperidine-H).

- HRMS : m/z calcd for C₁₃H₂₀N₂ [M+H]⁺: 205.1705; found: 205.1703.

Synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride

Preparation of 2-Chloroethanesulfonyl Chloride

Procedure :

- Chlorosulfonation : Ethylene gas is bubbled into chlorosulfonic acid (20 mL) at −10°C for 2 hours. The mixture is stirred for an additional hour at 0°C.

- Isolation : The crude product is distilled under reduced pressure to yield 2-chloroethanesulfonyl chloride (bp 68–70°C, 75% yield).

Sulfonamide Coupling

Reaction Conditions

Procedure :

- Amine activation : (1-Benzylpiperidin-4-yl)methanamine (5 mmol) is dissolved in DCM (30 mL) with triethylamine (10 mmol).

- Sulfonylation : 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (5.5 mmol) is added dropwise at 0°C. The reaction is stirred for 24 hours at room temperature.

- Workup : The mixture is washed with 1M HCl (20 mL) and saturated NaHCO₃ (20 mL).

- Purification : Silica gel chromatography (DCM/methanol 9:1) yields the title compound as a white solid (74% yield).

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.22 (m, 5H, Ar–H), 4.10 (s, 2H, N–CH₂–Ph), 3.50–3.30 (m, 4H, SO₂–CH₂ and piperidine-H), 2.90–2.70 (m, 4H, dioxopiperidine-H), 2.10–1.80 (m, 6H, piperidine-H).

- IR (KBr): 3280 (N–H), 1675 (C=O), 1320 (S=O) cm⁻¹.

- HRMS : m/z calcd for C₂₀H₂₈N₃O₄S [M+H]⁺: 406.1798; found: 406.1795.

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or benzyl group.

Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like alkyl halides, acids, or bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H29N3O3S

- Molecular Weight : 429.57 g/mol

- IUPAC Name : N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

The compound features a piperidine core, which is a common structure in many pharmacologically active compounds, enhancing its interaction with biological targets.

Neurological Disorders

This compound has been investigated for its potential in treating conditions such as Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential use in cognitive enhancement therapies for Alzheimer's patients .

Antimicrobial Activity

Recent research indicates that sulfonamide derivatives can exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

This table illustrates the compound's effectiveness against common pathogens, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is a focal point of research. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Mechanism of Action :

- COX Inhibition : Similar to established COX inhibitors, this compound may selectively inhibit COX-2, potentially reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs.

- Signal Transduction Modulation : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammatory pathways .

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and toxicity profiles of this compound. These studies utilize computational models to assess drug-likeness and bioavailability.

Key Findings :

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide: can be compared to other piperidine-based compounds, benzylated compounds, or sulfonamides.

Unique Features: The combination of these functional groups in a single molecule might confer unique properties, such as enhanced binding affinity or specific biological activity.

List of Similar Compounds

Piperidine Derivatives: Compounds with similar piperidine ring structures.

Benzylated Compounds: Molecules containing benzyl groups.

Sulfonamides: Compounds with sulfonamide functional groups.

For precise and detailed information, consulting specific scientific literature, databases, or experts in the field would be necessary.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. The structure consists of a benzylpiperidine moiety linked to a dioxopiperidine, which may influence its biological activity. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . Its molecular weight is approximately 429.56 g/mol. The presence of functional groups such as sulfonamide and piperidine rings contributes to its pharmacological properties.

Acetylcholinesterase Inhibition : One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting acetylcholinesterase (AChE). AChE plays a crucial role in terminating synaptic transmission by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease and other cognitive impairments .

Biological Activity Data

| Activity | Value |

|---|---|

| AChE Inhibition | Yes |

| Blood-Brain Barrier Penetration | High (0.9953) |

| Caco-2 Permeability | Moderate (0.7742) |

| P-glycoprotein Substrate | Yes |

| hERG Inhibition | Moderate (0.5386) |

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9966).

- Blood-Brain Barrier Penetration : High probability (0.9953), suggesting potential central nervous system effects.

- CYP450 Interaction : The compound interacts with several CYP450 enzymes, indicating a potential for drug-drug interactions.

Toxicity Profile

The toxicity assessment reveals that:

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving rodent models, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. This effect was attributed to enhanced cholinergic neurotransmission due to AChE inhibition.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurotoxic agents in vitro. The results indicated that the compound could reduce neuronal apoptosis and oxidative stress markers, suggesting its potential utility in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide, and how do they compare in yield and purity?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and sulfonamide coupling. For example, piperidine intermediates can be functionalized via benzylation followed by sulfonylation under anhydrous conditions. Yields are highly dependent on reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., triethylamine for deprotonation). Purification often requires column chromatography with gradients of ethyl acetate/hexane, monitored by TLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns and sulfonamide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) assesses purity. For crystalline samples, X-ray diffraction resolves stereochemistry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for acute toxicity (oral, dermal) and eye irritation. Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid aerosol inhalation, and implement spill containment protocols. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. How can researchers design assays to evaluate this compound’s biological activity?

- Methodological Answer : Use buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for solubility and stability. For enzyme inhibition studies, employ fluorescence polarization or SPR to measure binding kinetics. Cell-based assays (e.g., viability assays with IC calculations) require optimization of DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Conduct parallel studies using isogenic cell lines and physiologically relevant media. Validate findings via orthogonal methods (e.g., thermal shift assays vs. enzymatic activity assays) and apply statistical models (ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies optimize the synthesis of this compound to address low yields in sulfonamide coupling steps?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Using bulkier bases (e.g., DBU) to enhance nucleophilicity.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Pre-activation of sulfonyl chlorides with DMAP before coupling to piperidine intermediates .

Q. How does the compound’s stability under physiological conditions influence in vivo experimental design?

- Methodological Answer : Assess stability via accelerated degradation studies (e.g., pH 2–9 buffers, 37°C) monitored by LC-MS. For unstable metabolites, use prodrug modifications (e.g., ester prodrugs for enhanced plasma stability). In pharmacokinetic studies, employ radiolabeled analogs (e.g., C) to track bioavailability and tissue distribution .

Q. What interdisciplinary approaches can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 screens to identify target proteins. Use molecular dynamics simulations to predict binding modes and off-target effects. Integrate multi-omics data (transcriptomics, metabolomics) to map downstream pathways affected by the compound .

Methodological Notes

- Data Triangulation : Cross-validate findings using quantitative (e.g., dose-response curves) and qualitative (e.g., crystallography) data to mitigate bias .

- Controlled Variables : In stability studies, control humidity, light exposure, and oxygen levels to isolate degradation pathways .

- Ethical Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets, ensuring patient anonymity in translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.